3-(Fluoromethyl)cyclobutane-1-carboxylic acid
Overview
Description
3-(Fluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9FO2 It is a derivative of cyclobutane, where a fluoromethyl group is attached to the cyclobutane ring, and a carboxylic acid group is present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their fluoromethyl derivatives upon treatment with trimethylsilyl fluoride (TMSCF3) and a fluoride source . Another method involves the use of Bu3SnH to deoxygenate the dicarboxylate system, followed by decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic methods that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production. The methods mentioned above can be adapted for industrial purposes with appropriate modifications to reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(Fluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical and biological properties.
3-(Chloromethyl)cyclobutane-1-carboxylic acid: The presence of a chloromethyl group instead of a fluoromethyl group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
3-(Fluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(fluoromethyl)cyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJFWUBXJRTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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